5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide
Description
5-Chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a chloro group at the 5-position and a carboxamide linkage to a pyrazole moiety. The pyrazole ring is further modified with a tetrahydropyran (oxane) methyl group at the N1 position. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the oxane ring) and hydrogen-bonding capacity (via the carboxamide and pyrazole groups).
Properties
IUPAC Name |
5-chloro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c15-13-5-4-12(21-13)14(19)17-10-7-16-18(8-10)9-11-3-1-2-6-20-11/h4-5,7-8,11H,1-3,6,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCQDZDUBZZTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often require additional considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Scientific Research Applications
5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide has been investigated for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives ()
Structural Differences :
Physicochemical Properties :
- The nitro groups in thiadiazole derivatives increase polarity but may reduce metabolic stability. The oxane group in the target compound likely improves solubility and bioavailability compared to nitro-substituted analogs.
Oxazolidinone-Triazine Derivatives ()
Structural Differences :
Pharmacological Relevance :
- The oxazolidinone-triazine derivative is formulated as a crystalline salt, indicating optimized stability and dissolution properties for pharmaceutical use.
Functional Groups :
GPR139 Antagonists with Imidazole-Pyrazole Scaffolds ()
Structural Differences :
Therapeutic Application :
Lipophilicity and Blood-Brain Barrier Penetration :
- The phenyl group in the GPR139 antagonist increases lipophilicity, favoring blood-brain barrier penetration. The oxane group in the target compound balances hydrophilicity, which may limit CNS activity but enhance peripheral target engagement .
Biological Activity
5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is a chemical compound that has garnered attention due to its potential biological activities. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the thiophene moiety and subsequent functionalization to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's activity is often assessed using standard methods such as the well diffusion method, where zones of inhibition are measured to determine efficacy.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-chloro-N-{...} | E. coli | 15 |
| 5-chloro-N-{...} | S. aureus | 18 |
| 5-chloro-N-{...} | P. mirabilis | 12 |
Anti-inflammatory Properties
In addition to antimicrobial activity, compounds structurally related to this compound have been noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit key inflammatory pathways, potentially making them candidates for treating inflammatory diseases.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Research indicates that derivatives can selectively inhibit enzymes such as monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. The selectivity and potency of these inhibitors are critical for their therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thiophene derivatives for their antimicrobial properties. Among them, this compound demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.
Case Study 2: Neuroprotective Effects
In another investigation, compounds similar to this compound were tested in rodent models for neuroprotective effects. Results indicated that these compounds could improve cognitive function in models of memory impairment, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall integrity, leading to cell lysis.
- Modulation of Inflammatory Cytokines : These compounds may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
- Neurotransmitter Regulation : By inhibiting MAO-B, these compounds can increase levels of neurotransmitters like dopamine, which is beneficial in neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
